molecular formula C7H6N2O5 B1267720 1-Methoxy-2,3-dinitrobenzene CAS No. 16315-07-4

1-Methoxy-2,3-dinitrobenzene

Cat. No. B1267720
CAS RN: 16315-07-4
M. Wt: 198.13 g/mol
InChI Key: OIGDISKECPMPBN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives similar to 1-Methoxy-2,3-dinitrobenzene, such as 4-methoxy-3,5-dinitrobenzaldehyde, often involves nucleophilic aromatic substitution reactions. Monk et al. (2003) corrected a previously reported tele nucleophilic aromatic substitution method, demonstrating an alternative approach to synthesizing such compounds through conventional nitration methodology from 4-methoxy-3-nitrobenzaldehyde (Monk et al., 2003).

Molecular Structure Analysis

The molecular structure of related methoxybenzenes has been extensively studied. For example, Harder et al. (1989) determined the X-ray structure of 1-lithio-2-methoxybenzene, providing detailed insights into the arrangement of molecules in the solid state and in solution, which is crucial for understanding the behavior of 1-Methoxy-2,3-dinitrobenzene (Harder et al., 1989).

Chemical Reactions and Properties

1-Methoxy-2,3-dinitrobenzene participates in complex chemical reactions, forming 1,1- and 1,3-complexes upon reaction with various amines in dimethyl sulphoxide, as studied by Hasegawa (1985). These reactions and the formation of complexes are significant for understanding the chemical behavior and applications of this compound (Hasegawa, 1985).

Physical Properties Analysis

The physical properties of methoxybenzenes and dimethoxybenzenes, including 1-Methoxy-2,3-dinitrobenzene, have been investigated in terms of their thermochemistry, calorimetry, and quantum-chemical aspects. Varfolomeev et al. (2010) conducted a comprehensive study on methoxyphenols, providing insights into their enthalpies of formation, vapor pressures, and other relevant physical properties (Varfolomeev et al., 2010).

Chemical Properties Analysis

The chemical properties of 1-Methoxy-2,3-dinitrobenzene, particularly its reactivity and interactions with other chemical species, have been explored through studies on similar compounds. For instance, the formation of Meisenheimer complexes from 1-methoxycarbonyl-3,5-dinitrobenzene, as studied by Crampton and Khan (1972), sheds light on the reactivity of nitrobenzene derivatives in the presence of nucleophiles (Crampton & Khan, 1972).

Scientific Research Applications

Oxidative Annulation in Organic Synthesis

1-Methoxy-2,3-dinitrobenzene, closely related to 1,3-dinitrobenzene, has been used as an oxidant in rhodium-catalyzed oxidative annulation processes. This method converts hydrazines with alkynes to 1-aminoindole derivatives, demonstrating the compound's role in C-H activation and the synthesis of complex organic structures (Li, Chen, & Liu, 2014).

Methoxylation of Nitroarenes

1,3-Dinitrobenzene, when treated with alkaline methoxides, undergoes methoxylation. This process involves the displacement of an aromatic hydrogen atom by methoxide, yielding methoxy derivatives like 2,4-dinitroanisole. This reaction showcases the potential of nitrobenzene derivatives in synthetic chemistry (Kawakami & Suzuki, 2000).

Photochemical Degradation Studies

The photochemical degradation of 1,3-dinitrobenzene in aqueous solutions, especially in the presence of hydrogen peroxide, has been studied. This research is crucial for understanding the environmental impact and degradation pathways of nitrobenzene compounds in water sources (Chen, Yang, Goh, Teo, & Chen, 2004).

Photocatalytic Degradation

Studies on the photocatalytic degradation of 1,3-dinitrobenzene using titanium dioxide in slurry photoreactors have provided insights into the removal of such compounds from water, which is vital for environmental protection and wastewater treatment (Kamble, Sawant, & Pangarkar, 2006).

Catabolism by Microorganisms

Research on the catabolism of 1,3-dinitrobenzene by the Rhodococcus strain QT-1 has revealed its ability to degrade 1,3-dinitrobenzene via 4-nitrocatechol, emphasizing the potential of using specific microorganisms for bioremediation of nitrobenzene pollutants (Dickel & Knackmuss, 2004).

Safety And Hazards

1-Methoxy-2,3-dinitrobenzene is considered hazardous. It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity, and specific target organ toxicity. It may cause damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

1-methoxy-2,3-dinitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O5/c1-14-6-4-2-3-5(8(10)11)7(6)9(12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIGDISKECPMPBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60287613
Record name 1-methoxy-2,3-dinitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60287613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methoxy-2,3-dinitrobenzene

CAS RN

16315-07-4
Record name NSC51775
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51775
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-methoxy-2,3-dinitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60287613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2,3-dinitrophenol (5.43 mmol, 1 g), iodomethane (21.7 mmol, 1.35 mL) and K2CO3 (21.7 mmol, 2.99 g) was stirred at room temperature for 14 h. The reaction was then filtered through celite and the filter bed was washed with additional acetone. The filtrate was concentrated to provide 2,3-dinitroanisole (100%), which was dissolved in a mixture of EtOH/H2O (1:1, 20 mL) and Fe (19.4 mmol, 1.06 g) and concentrated HCl (8 drops) was added. The mixture was refluxed for 90 min., after which it was filtered through celite and the filter bed was washed with additional EtOH. The filtrate was concentrated and basified (pH>12) with 4 M NaOH and the aqueous layer was extracted with CH2Cl2. The organic phase was then separated and washed with brine, dried MgSO4 and concentrated to provide 2,3-diaminoanisole 36b (0.65 g).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.35 mL
Type
reactant
Reaction Step One
Name
Quantity
2.99 g
Type
reactant
Reaction Step One
Yield
100%

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